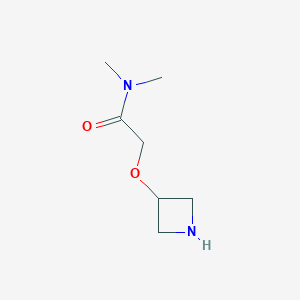![molecular formula C7H10F3NO B13003373 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol CAS No. 1240525-82-9](/img/structure/B13003373.png)
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3-azabicyclo[311]heptan-6-ol typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditionsThe azabicyclo structure is then formed via intramolecular cyclization reactions, often catalyzed by acids or bases .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce different alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azabicyclo structure provides rigidity, which can influence the binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol: Similar bicyclic structure but lacks the trifluoromethyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: Contains a ketone group instead of an alcohol.
8-Acetylamino-p-menth-6-en-2-one: Features a different bicyclic core and functional groups.
Uniqueness
6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for designing drugs with improved pharmacokinetic profiles .
Properties
CAS No. |
1240525-82-9 |
|---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-1-5(6)3-11-2-4/h4-5,11-12H,1-3H2 |
InChI Key |
KCXJTFQFEKXYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C2(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
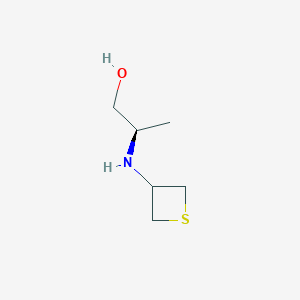
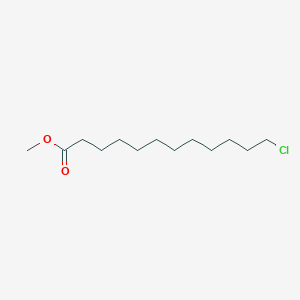
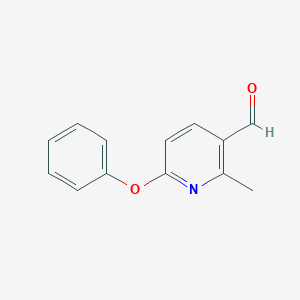



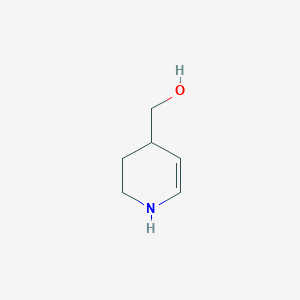
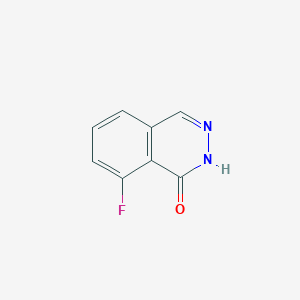
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
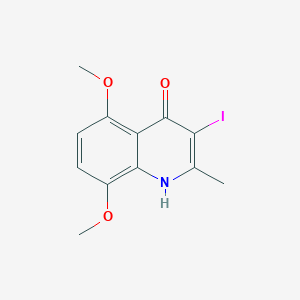
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)

